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Compound of Interest

5-chloro-2-methoxypyridine-4-
Compound Name:

sulfinic acid
CAS No.: 2225146-72-3
Cat. No.: B6604058

Get Quote

\ J

Target Compound: 5-Chloro-2-methoxypyridine CAS: 13473-01-3 Formula: CeHsCINO MW:
143.57 g/mol

Executive Summary: The Regioisomer Challenge

In the synthesis of chloromethoxypyridines, the primary challenge is regioisomer differentiation.
Nucleophilic aromatic substitution (

) on 2,5-dichloropyridine typically yields the 2-methoxy derivative (Target), but conditions can
occasionally lead to mixtures or misidentified starting materials.

o Target (5-Cl-2-OMe): The methoxy group is at position 2 (adjacent to Nitrogen).
¢ Isomer (2-CI-5-OMe): The methoxy group is at position 5 (meta to Nitrogen).
Differentiation Strategy: The most reliable indicator is the

NMR chemical shift of the H-3 proton. In the target compound, H-3 is ortho to the electron-
donating methoxy group, causing a distinct upfield shift (
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ppm). In the isomer, H-3 is ortho to the electron-withdrawing chlorine, appearing downfield (

ppm).

Comparative Spectroscopic Data

A. Nuclear Magnetic Resonance ( NMR)

Solvent;

, 400 MHz. Reference: TMS (

0.00).
5-Chloro-2- 2-Chloro-5- o
. o o 2-Methoxypyridine
Proton Position methoxypyridine methoxypyridine
(Reference)
(Target) (Isomer)
H-3 (
6.75 ppm (d) 7.24 ppm (d) 6.72 ppm (d)
to N)
H-4 (
7.55 ppm (dd) 7.20 - 7.30 ppm (dd) 7.50 ppm (ddd)
to N)
H-5 (
Substituted (CI) 3.85 ppm (OMe) 6.81 ppm (ddd)
to N)
H-6 (
8.15 ppm (d) 8.04 ppm (d) 8.15 ppm (ddd)
to N)
-OCHs 3.92 ppm (s) 3.85 ppm (s) 3.92 ppm (s)

Key Diagnostic Signals:

e H-3 Shielding: The doublet at ~6.75 ppm confirms the methoxy group is at position 2. If this

doublet moves to ~7.24 ppm, you have the 2-chloro-5-methoxy isomer.

e Coupling Constants (
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o Target:

(Ortho),
(Meta).

o Isomer:

B. Mass Spectrometry (GC-MS | El)

The chlorine isotope pattern is the primary validation tool for the molecular formula.
e Molecular lon (

): m/z 143.0 (calculated).

o Observed Peaks:
o m/z 143 (100%): Base peak (
isotope).
o m/z 145 (32%): M+2 peak (
isotope).
e Fragmentation:
o m/z 113/115: Loss of formaldehyde (

) from the methoxy group (characteristic of 2-methoxypyridines).

o m/z 78: Loss of

and

(Pyridyne fragment).
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C. Infrared Spectroscopy (FT-IR)

Method: Neat oil (ATR).

Wavenumber (

Functional Group Assignment
)
C-H (Aromatic) 3050 - 3010 Weak, sharp
C-H (Methyl) 2980, 2945 C-H stretch of
C=N (Ring) 1585, 1470 Pyridine ring breathing
C-O-C (Ether) 1240 - 1260 Aryl alkyl ether stretch (Strong)
C-ClI 1090 - 1110 Aryl chloride stretch

Experimental Protocols
Protocol A: Synthesis of 5-Chloro-2-methoxypyridine

Objective: To generate the target compound from 2,5-dichloropyridine via nucleophilic
substitution.

Reagents:

e 2,5-Dichloropyridine (10.0 g, 67.6 mmol)

e Sodium Methoxide (NaOMe), 25% wt in Methanol (16.0 mL, ~74 mmol)
¢ Methanol (anhydrous, 50 mL)

Step-by-Step Workflow:

e Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser
under

atmosphere.
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» Addition: Dissolve 2,5-dichloropyridine in anhydrous methanol. Add the NaOMe solution
dropwise over 10 minutes.

e Reaction: Heat the mixture to reflux (

) for 16—18 hours.

o Monitoring: Check via TLC (Hexane:EtOAc 9:1). Starting material (

) should disappear; Product (

) will appear.

e Quench: Cool to room temperature. Concentrate under reduced pressure to remove
methanol.

e Workup: Resuspend the residue in

(50 mL) and water (50 mL). Separate layers. Extract aqueous layer with
(2 x 30 mL).

e Drying: Wash combined organics with brine, dry over

, and concentrate.

« Purification: Distill under reduced pressure (bp 102°C at 18 mmHg) or use flash column
chromatography (0-5% EtOAc in Hexanes).

o Expected Yield: 6.30 g (65%).

o Appearance: Colorless oil.[2]

Protocol B: Sample Preparation for NMR

e Mass: Weigh 10-15 mg of the purified oil.
e Solvent: Add 0.6 mL of

(containing 0.03% TMS).
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« Filtration: If the solution is cloudy (salt residue), filter through a small plug of cotton wool into
the NMR tube.

¢ Acquisition: Run standard proton sequence (16 scans, 1s relaxation delay).

Logical Identification Workflow

The following diagram illustrates the decision process for identifying the correct isomer from a
crude reaction mixture.

Crude Reaction Mixture
(Post-Workup)

Step 1: TLC Analysis
(Hexane:EtOAc 9:1)

Step 2: 1H NMR Analysis
(Focus on 6.5 - 7.5 ppm region)

Check H-3 Chemical Shift
(Doublet Signal)

Upfield (< 6.8 ppm) Downfield (> 7.2 ppm) \No OMe Singlet

Signal at ~6.75 ppm Signal at ~7.24 ppm Signal at ~7.3 ppm + 8.3 ppm

ID: 5-Chloro-2-methoxypyridine ID: 2-Chloro-5-methoxypyridine (No OMe peak)
(TARGET) (ISOMER) ID: 2,5-Dichloropyridine

Click to download full resolution via product page

Figure 1: Decision tree for the spectroscopic differentiation of chloromethoxypyridine
regioisomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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